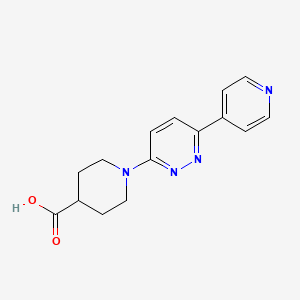

![molecular formula C8H12N2O B2393034 4H,5H,6H,7H,8H-cyclohepta[d][1,2]oxazol-3-amine CAS No. 1369069-92-0](/img/structure/B2393034.png)

4H,5H,6H,7H,8H-cyclohepta[d][1,2]oxazol-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

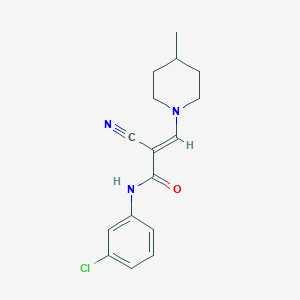

“4H,5H,6H,7H,8H-cyclohepta[d][1,2]oxazol-3-amine” is a chemical compound with the IUPAC name 5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazol-3-amine . It has a molecular weight of 152.2 . The compound is typically stored at room temperature and is available in powder form .

Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 152.2 . Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the sources I found.Scientific Research Applications

Catalytic Applications : A study by Li et al. (2016) highlights the use of 5H-oxazol-4-ones in a highly enantio- and chemo-selective 1,4-conjugate addition process, catalyzed by a dipeptide-based tertiary amine, producing valuable heterocyclic compounds with excellent selectivity (Li et al., 2016).

Synthesis of Heterocyclic Compounds : Sasaki et al. (1991) synthesized various 6,7-dihydro-5H-benzo[cyclohepta]pyrimidines, which are structurally related to the compound . These compounds showed inhibitory activities against platelet aggregation (Sasaki et al., 1991).

Studying Amine Olefin Rhodium Complexes : A paper by Büttner et al. (2004) explores the properties of amine olefin rhodium(I) complexes involving 5H-dibenzo[a,d]cyclohepten-5-yl amine, demonstrating the potential of these complexes in catalysis and material science (Büttner et al., 2004).

Photo-induced Autorecycling Oxidation : Nitta et al. (2005) conducted research on 3-phenylcyclohepta[imidazo]-triazine-diones and related compounds, revealing their capability to oxidize amines under specific conditions, offering insights into photochemical processes (Nitta et al., 2005).

Synthesis of Bicyclic N,O- and N,S-Enaminals : Gvozdev et al. (2014) reported on the synthesis of bicyclic N,O- and N,S-enaminals, related to the compound of interest, highlighting their potential in organic synthesis (Gvozdev et al., 2014).

Exploration of Cyclohepta[b]furan-2-One Derivatives : A study by YasunamiMasafumi et al. (1981) investigated the reactions of 3-cyano-2H-cyclohepta[b]furan-2-one, a compound structurally related to the oxazol-3-amine, revealing interesting chemical transformations (YasunamiMasafumi et al., 1981).

Investigation of Dibenzo[a,d]cycloheptene Derivatives : Research by Coppola et al. (1981) on 5-aminomethyl-5H-dibenzo[a,d]cycloheptene derivatives provides insights into the chemistry of compounds related to 4H,5H,6H,7H,8H-cyclohepta[d][1,2]oxazol-3-amine (Coppola et al., 1981).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with this compound are H302, H315, H319, and H335 , which indicate that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation, respectively .

Mechanism of Action

Target of Action

The primary targets of 4H,5H,6H,7H,8H-cyclohepta[d][1,2]oxazol-3-amine are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets and their roles in biological systems .

Mode of Action

As research progresses, it is expected that more information about how this compound interacts with its targets and the resulting changes will become available .

Biochemical Pathways

Future research will likely focus on identifying these pathways and understanding their downstream effects .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of 4H,5H,6H,7H,8H-cyclohepta[d][1,2]oxazol-3-amine’s action are currently unknown. As research continues, these effects will be a significant focus of study .

properties

IUPAC Name |

5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c9-8-6-4-2-1-3-5-7(6)11-10-8/h1-5H2,(H2,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTCJXSJBHHNIPK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(CC1)ON=C2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4H,5H,6H,7H,8H-cyclohepta[d][1,2]oxazol-3-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-Chlorobenzyl)-8-propionyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2392954.png)

![1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-4-((4-methoxyphenyl)sulfonyl)butan-1-one](/img/structure/B2392961.png)

![Methyl 4-(2-(((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)amino)-2-oxoacetamido)benzoate](/img/structure/B2392965.png)

![3,5-dimethoxy-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2392971.png)

![2-Chloro-1-(3,4-dihydro-1H-pyrazino[1,2-a]indol-2-yl)ethanone](/img/structure/B2392974.png)